1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- PDD00017273 est un puissant inhibiteur de la poly(ADP-ribose) glycohydrolase (PARG). Sa structure chimique est présentée ci-dessous : !PDD00017273 Chemical Structure
- La PARG est une enzyme impliquée dans l'hydrolyse des polymères d'ADP-ribose. PDD00017273 cible sélectivement la PARG, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Mécanisme D'action
Target of Action
PDD 00017273 is a potent and selective inhibitor of Poly (ADP-ribose) Glycohydrolase (PARG) . PARG is an enzyme that plays a crucial role in the regulation of cellular processes such as DNA repair, gene expression, and cell death.
Mode of Action
PDD 00017273 interacts with PARG by binding to it with an IC50 of 26 nM and a KD of 1.45 nM . This interaction inhibits the activity of PARG, leading to changes in cellular processes regulated by this enzyme.
Biochemical Pathways
The inhibition of PARG by PDD 00017273 affects the Poly (ADP-ribose) (PAR) metabolism pathway . Normally, PARG catalyzes the hydrolysis of PAR polymers, but the inhibition by PDD 00017273 prevents this, leading to the accumulation of PAR chains . This can result in DNA double-strand breaks and changes in gene expression .
Result of Action
The inhibition of PARG by PDD 00017273 leads to the accumulation of PAR chains, inducing DNA double-strand breaks . This can decrease the survival of certain cancer cells, such as ZR-75-1 cells carrying wild-type BRCA1 and BRCA2 . It exhibits weaker activity against mda-mb-436 cells carrying the 5396 + 1g>a mutation in brca1 .
Analyse Biochimique
Biochemical Properties
PDD 00017273 plays a significant role in biochemical reactions, particularly those involving PARG . PARG is an enzyme that regulates intracellular poly (ADP-ribose) (PAR) levels . PDD 00017273 inhibits PARG with an IC50 of 26 nM and a KD of 1.45 nM . This inhibition leads to an increase in PAR levels, which can influence various cellular processes .
Cellular Effects
PDD 00017273 has notable effects on various types of cells and cellular processes . It influences cell function by maintaining PAR chains and inducing DNA double-stranded breaks in cells following DNA damage . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of PDD 00017273 involves its binding interactions with PARG . By inhibiting PARG, PDD 00017273 prevents the degradation of PAR polymers in cells . This leads to the maintenance of PAR chains and the induction of DNA damage, requiring homologous recombination for repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PDD 00017273 can change over time
Dosage Effects in Animal Models
The effects of PDD 00017273 can vary with different dosages in animal models
Metabolic Pathways
PDD 00017273 is involved in the metabolic pathway of PAR . By inhibiting PARG, it affects the metabolism of PAR within cells
Méthodes De Préparation
- Voies de synthèse : La voie de synthèse de PDD00017273 implique des réactions chimiques spécifiques. Malheureusement, les voies de synthèse détaillées ne sont pas facilement disponibles dans la littérature.
- Production industrielle : Les informations sur les méthodes de production industrielle à grande échelle de PDD00017273 sont limitées en raison de sa nature axée sur la recherche.
Analyse Des Réactions Chimiques
- PDD00017273 subit diverses réactions chimiques :
Hydrolyse : L'inhibition de la PARG implique la prévention de l'hydrolyse des polymères d'ADP-ribose.
Autres réactions :
- Réactifs et conditions courants : Ceux-ci ne sont pas explicitement signalés pour PDD00017273.
- Produits majeurs : Le principal produit de l'inhibition de la PARG est la prévention de la dégradation de l'ADP-ribose.
Applications de recherche scientifique
- PDD00017273 a été étudié dans divers contextes :
Recherche sur le cancer : Il montre un potentiel prometteur en tant que radiosensibilisateur, en particulier dans la recherche sur le cancer épithélial de l'ovaire.
Mécanismes de réparation de l'ADN : En inhibant la PARG, il affecte les voies de réparation des cassures de l'ADN simple brin.
Autres domaines : Des recherches supplémentaires sont nécessaires pour explorer ses applications en chimie, en biologie et en médecine.
Mécanisme d'action
- PDD00017273 exerce ses effets en inhibant la PARG. Cette perturbation affecte le métabolisme de l'ADP-ribose, affectant la réparation de l'ADN et les réponses cellulaires au stress.
- Cibles moléculaires : Les enzymes PARG impliquées dans l'hydrolyse de l'ADP-ribose.
- Voies : PDD00017273 influence probablement les voies de réparation des dommages à l'ADN.
Applications De Recherche Scientifique
- PDD00017273 has been studied in various contexts:
Cancer Research: It shows promise as a radiosensitizer, particularly in epithelial ovarian cancer research.
DNA Repair Mechanisms: By inhibiting PARG, it affects single-strand DNA break repair pathways.
Other Fields: Further research is needed to explore its applications in chemistry, biology, and medicine.
Comparaison Avec Des Composés Similaires
- La singularité de PDD00017273 réside dans son inhibition sélective de la PARG.
- Composés similaires : Bien qu'aucun analogue direct ne soit mentionné, d'autres inhibiteurs de la PARG existent, tels que l'ADP-HPD et le PDD00017272.
Activité Biologique
The compound 1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide (hereafter referred to as Compound A ) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential.
Chemical Structure
Compound A is characterized by a complex structure that includes:
- Pyrazole ring : Known for its diverse biological activities.
- Thiazole moiety : Often associated with antimicrobial and anticancer properties.
- Dioxoquinazoline : A scaffold recognized for its pharmacological significance.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of Compound A against various cancer cell lines. For instance:
- Cytotoxicity Assays : Compound A exhibited significant cytotoxicity in vitro with IC50 values ranging from 5.00 µM to 29.85 µM across different cancer cell lines, including SH-SY5Y and C6 glioma cells. Notably, it demonstrated a lower IC50 compared to standard chemotherapeutics like 5-fluorouracil (5-FU), suggesting enhanced efficacy in inducing apoptosis in cancer cells .
The mechanism underlying the anticancer activity of Compound A appears to involve:
- Induction of Apoptosis : Flow cytometry analysis revealed that Compound A triggers apoptosis in cancer cells, with a significant proportion undergoing late-stage apoptosis.
- Cell Cycle Arrest : The compound was shown to inhibit cell cycle progression, particularly at the G0/G1 phase, indicating its potential to halt tumor growth by preventing cell division .
Comparative Biological Activity
Compound | IC50 (µM) | Cell Line | Mechanism of Action |
---|---|---|---|
Compound A | 5.13 | C6 | Apoptosis induction |
5-Fluorouracil | 8.34 | C6 | Antimetabolite |
Compound B (similar structure) | 24.31 | SH-SY5Y | Cell cycle arrest |
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of Compound A:
- Study on Glioma Cells : In a controlled study, Compound A demonstrated a significant reduction in cell viability in C6 glioma cells compared to untreated controls.
- Flow Cytometry Analysis : This study confirmed that approximately 79% of treated cells underwent apoptosis, highlighting the compound's potential as a therapeutic agent against gliomas .
Pharmacological Potential
The unique structural features of Compound A position it as a promising candidate for further development in cancer therapy. Its dual mechanism of inducing apoptosis while arresting the cell cycle presents a multifaceted approach to combatting tumor growth.
Propriétés
IUPAC Name |
1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O4S2/c1-14-9-16(27(4)25-14)12-28-20-6-5-18(35(32,33)26-23(3)7-8-23)10-19(20)21(30)29(22(28)31)13-17-11-24-15(2)34-17/h5-6,9-11,26H,7-8,12-13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWUBRBMMNTBRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CN2C3=C(C=C(C=C3)S(=O)(=O)NC4(CC4)C)C(=O)N(C2=O)CC5=CN=C(S5)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is PDD00017273 and what is its mechanism of action?
A1: Poly(ADP-ribose) glycohydrolase (PARG) is an enzyme responsible for removing poly(ADP-ribose) (PAR) chains from proteins. This process is crucial for regulating the DNA damage response. PDD00017273 is a potent and selective PARG inhibitor [, ]. By inhibiting PARG, PDD00017273 prevents the removal of PAR chains, leading to the accumulation of PARylated proteins on chromatin [, ]. This accumulation disrupts DNA repair processes and can trigger cell death, particularly in cancer cells [].
Q2: What evidence suggests that PDD00017273 effectively inhibits PARG in cells?
A2: Researchers have observed increased levels of cellular PARylation upon treating cells with PDD00017273, particularly in the presence of DNA damage induced by agents like hydrogen peroxide (H2O2) []. This accumulation of PARylation indicates that PDD00017273 effectively engages its target, PARG, within the cellular environment [].
Q3: How does PDD00017273's activity compare to PARP inhibitors?
A3: Unlike PARP inhibitors which often show selectivity towards cells with homologous recombination (HR) deficiency, PDD00017273 has demonstrated single-agent activity against a broader range of cancer cell lines, including glioblastoma [] and ovarian cancer cells []. This difference in activity profiles suggests a distinct mechanism of action and potentially a wider therapeutic window for PARG inhibitors compared to PARP inhibitors.
Q4: What are the potential synergistic effects of combining PDD00017273 with other anticancer agents?
A4: Studies have shown that PDD00017273 can synergize with other DNA damage response (DDR) inhibitors, such as CHK1 inhibitors [], USP1 inhibitors, and ATR inhibitors []. This synergistic effect is likely due to the combined disruption of multiple DNA repair pathways, leading to enhanced cell death in cancer cells.
Q5: What are the challenges in developing PDD00017273 as a therapeutic agent?
A5: One challenge in developing PDD00017273 is understanding and overcoming resistance mechanisms. Studies have identified cell lines resistant to PDD00017273 and are actively investigating the underlying mechanisms []. Identifying biomarkers for sensitivity and resistance will be crucial for guiding patient selection in future clinical trials.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.